molecular formula C5H6N2O3 B1593612 6-methoxypyrimidine-2,4(1H,3H)-dione CAS No. 29458-38-6

6-methoxypyrimidine-2,4(1H,3H)-dione

Cat. No. B1593612
CAS RN: 29458-38-6
M. Wt: 142.11 g/mol
InChI Key: SWNDNOHEVRPIDI-UHFFFAOYSA-N
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Description

6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6MP, is an important chemical compound used in a variety of scientific research applications. It is a heterocyclic compound that consists of five atoms of carbon, four atoms of nitrogen, and one atom of oxygen. 6MP is a derivative of pyrimidine, which is an aromatic ring compound that is found in many biological molecules, such as nucleic acids and proteins. 6MP has been used in a variety of scientific studies, including those related to the synthesis of drugs, the study of biochemical and physiological effects, and the development of new technologies.

Scientific Research Applications

Medicinal Chemistry: FGFR Inhibitors

6-methoxypyrimidine-2,4(1H,3H)-dione: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are critical in various types of tumors, and their abnormal activation is linked to cancer progression. Targeting FGFRs is thus a promising strategy for cancer therapy. Research has shown that certain derivatives can inhibit breast cancer cell proliferation and induce apoptosis, as well as inhibit cell migration and invasion .

Organic Synthesis: Multicomponent Reactions

In organic synthesis, 6-methoxypyrimidine-2,4(1H,3H)-dione serves as a versatile building block. It’s used in multicomponent reactions (MCRs) to create diverse molecular structures with high efficiency and atom economy . These reactions are valuable for synthesizing key intermediates in both synthetic organic chemistry and medicinal chemistry .

Agriculture: Antimicrobial Agents

Derivatives of 6-methoxypyrimidine-2,4(1H,3H)-dione have been synthesized and tested for antimicrobial activity against bacteria strains like Staphylococcus and Streptococcus . This application is crucial for developing new antimicrobial agents that can be used to protect crops and livestock from bacterial infections.

Material Science: Molecular Design

In material science, the compound’s derivatives are used in the design of molecules with specific properties. For instance, they can be incorporated into polymers or coatings to impart desired characteristics such as increased durability or resistance to environmental factors .

Environmental Science: Green Chemistry

The compound is employed in green chemistry protocols to minimize waste and enhance the sustainability of chemical processes. Its use in one-pot reactions contributes to the development of environmentally friendly synthesis methods .

Biochemistry: Enzyme Inhibition

In biochemistry, 6-methoxypyrimidine-2,4(1H,3H)-dione and its derivatives are explored for their role in enzyme inhibition. They have been used to study the inhibition of enzymes that are relevant to disease pathways, offering insights into potential therapeutic approaches .

properties

IUPAC Name

6-methoxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNDNOHEVRPIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355906
Record name 6-Methoxypyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxypyrimidine-2,4(1H,3H)-dione

CAS RN

29458-38-6
Record name 6-Methoxypyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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